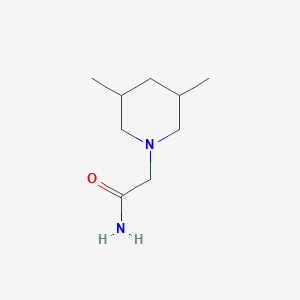
2-(azepan-1-yl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)-N-cyclopentylacetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-(azepan-1-yl)-N-cyclopentylacetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. 2-(azepan-1-yl)-N-cyclopentylacetamide binds to a specific site on the AMPA receptor, known as the modulatory site, and enhances the receptor's response to glutamate by increasing the channel opening time and the single-channel conductance. This results in an increase in synaptic transmission and synaptic plasticity, which underlies learning and memory processes.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-cyclopentylacetamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in various brain regions, including the hippocampus, cortex, and striatum. It also improves learning and memory in animal models of cognitive impairment, such as the Morris water maze and the fear conditioning test. 2-(azepan-1-yl)-N-cyclopentylacetamide has neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in various neurological disorders. It also has antidepressant and antipsychotic effects, which may be related to its modulation of glutamatergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(azepan-1-yl)-N-cyclopentylacetamide has several advantages as a research tool, including its potency, selectivity, and reversibility. It can be used to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. However, 2-(azepan-1-yl)-N-cyclopentylacetamide has some limitations, including its low solubility, which may affect its bioavailability and pharmacokinetics. It also has off-target effects on other ion channels and receptors, which may complicate its interpretation in complex biological systems.
Direcciones Futuras
May include the development of more potent and selective AMPA receptor modulators, the investigation of the molecular mechanisms underlying 2-(azepan-1-yl)-N-cyclopentylacetamide's neuroprotective and neurotrophic effects, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, the development of novel drug delivery systems may enhance 2-(azepan-1-yl)-N-cyclopentylacetamide's bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-(azepan-1-yl)-N-cyclopentylacetamide involves the reaction between cyclopentylmagnesium bromide and N-(tert-butoxycarbonyl)azepan-1-amine, followed by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. The final product is obtained by acetylation of the resulting amine with acetic anhydride. The yield of 2-(azepan-1-yl)-N-cyclopentylacetamide synthesis is around 20-30%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
2-(azepan-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including stroke, traumatic brain injury, epilepsy, depression, and schizophrenia. It has been shown to enhance synaptic plasticity, improve learning and memory, and promote neuroprotection. 2-(azepan-1-yl)-N-cyclopentylacetamide has also been used as a research tool to investigate the role of AMPA receptors in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-12-7-3-4-8-12)11-15-9-5-1-2-6-10-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXXHBUUVQEJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

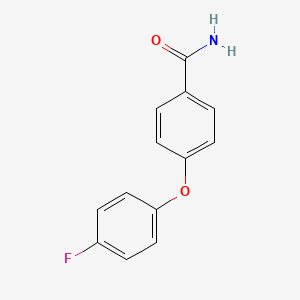
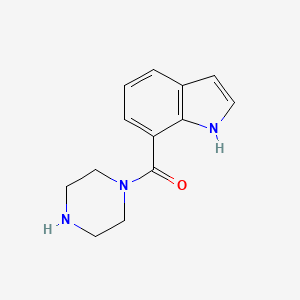
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
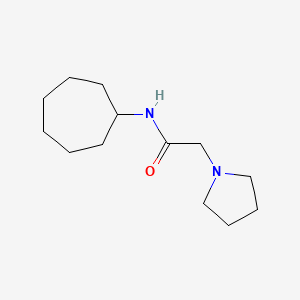
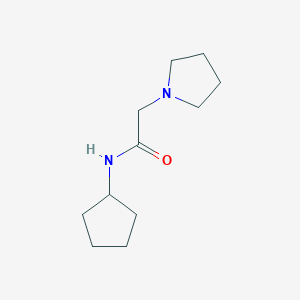

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)

